molecular formula C20H24ClNS B12774480 (+-)-1'-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4'-piperidine) hydrochloride CAS No. 122942-79-4

(+-)-1'-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4'-piperidine) hydrochloride

Cat. No.: B12774480
CAS No.: 122942-79-4
M. Wt: 345.9 g/mol
InChI Key: PMTCRUKCWZBBIG-UHFFFAOYSA-N
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Description

(±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride is a synthetic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(±)-1’-Methyl-3-(2-methylphenyl)-spiro(benzo(b)thiophene-2(3H),4’-piperidine) hydrochloride is unique due to its specific combination of a benzo[b]thiophene core and a spirocyclic piperidine structure. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

122942-79-4

Molecular Formula

C20H24ClNS

Molecular Weight

345.9 g/mol

IUPAC Name

1'-methyl-3-(2-methylphenyl)spiro[3H-1-benzothiophene-2,4'-piperidine];hydrochloride

InChI

InChI=1S/C20H23NS.ClH/c1-15-7-3-4-8-16(15)19-17-9-5-6-10-18(17)22-20(19)11-13-21(2)14-12-20;/h3-10,19H,11-14H2,1-2H3;1H

InChI Key

PMTCRUKCWZBBIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C3=CC=CC=C3SC24CCN(CC4)C.Cl

Origin of Product

United States

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